Hydrogen-Bond Donor Count: Target Compound (1 HBD) vs. Primary Amine Analog (2 HBD) Determines Chromatographic Retention and Passive Permeability
The target compound (4173-65-3) contains exactly one hydrogen-bond donor (the secondary anilino N–H), as documented in its PubChem computed properties record [1]. In contrast, the primary amine analog 3-amino-1-(4-methoxyphenyl)-3-phenylpropan-1-one (CAS 62481-05-4) possesses two HBDs (the primary –NH2 group), which is expected to increase its polarity, reduce its logP by approximately 0.5–1.0 units (class-level inference from fragment-based prediction models), and alter its retention time on reversed-phase HPLC columns by a quantifiable margin . This single HBD difference is critical for method development and for predicting passive membrane permeability in cell-based assays.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (secondary amine –NH–) |
| Comparator Or Baseline | CAS 62481-05-4: 2 HBDs (primary amine –NH2) |
| Quantified Difference | Δ = 1 HBD; associated estimated ΔlogP ≈ +0.5 to +1.0 (target compound more lipophilic) |
| Conditions | Computed from molecular structure; consistent with PubChem and DSSTox records |
Why This Matters
A difference of one HBD directly impacts reversed-phase retention time and predicted Caco-2 permeability, requiring distinct HPLC gradient conditions for each compound and affecting cell-based assay exposure calculations.
- [1] Kuujia.com. 1-Propanone, 3-[(4-methoxyphenyl)amino]-1-phenyl- (CAS 4173-65-3). Hydrogen Bond Donor Count = 1; Hydrogen Bond Acceptor Count = 3. https://www.kuujia.com/cas-4173-65-3.html View Source
